molecular formula C17H13BrN4O2 B11453470 N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11453470
M. Wt: 385.2 g/mol
InChI Key: BGRUZGGYXRVPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core fused with a pyrimidine ring, and a bromophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with a suitable carboxylic acid derivative to form the intermediate amide. This intermediate then undergoes cyclization with a pyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts such as triphenylphosphine palladium and bases like potassium phosphate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel therapeutic agents and advanced materials .

Properties

Molecular Formula

C17H13BrN4O2

Molecular Weight

385.2 g/mol

IUPAC Name

N-(4-bromophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C17H13BrN4O2/c18-10-5-7-11(8-6-10)19-16(24)14-9-15(23)21-17-20-12-3-1-2-4-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23)

InChI Key

BGRUZGGYXRVPDH-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.